5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4-fluorobenzaldehyde under basic conditions, followed by chlorination . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Properties
Molecular Formula |
C12H7ClFN3 |
---|---|
Molecular Weight |
247.65 g/mol |
IUPAC Name |
5-chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H7ClFN3/c13-11-5-6-17-12(16-11)10(7-15-17)8-1-3-9(14)4-2-8/h1-7H |
InChI Key |
VXUUTSHYMYMRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=C(C=CN3N=C2)Cl)F |
Origin of Product |
United States |
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